[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester

Organic Synthesis Pharmaceutical Intermediates Purity Specification

Piperidine intermediates with single functional groups often require extra protection/deprotection steps, increasing synthetic complexity. This compound integrates both Boc-protected amine and ethyl ester in one scaffold, eliminating redundant transformations. • Orthogonal Protection: Selective Boc deprotection enables amide coupling while the ethyl ester remains intact, streamlining peptidomimetic and heterocycle synthesis. • High Purity (≥98%): Minimizes side reactions in Pd-catalyzed cross-couplings and peptide couplings, improving yields during mg-to-g scale-up. • Versatile Precursor: Direct hydrolysis yields the free acid [4-(Boc-amino)piperidin-1-yl]acetic acid; the ester also serves as a masked carboxylic acid for late-stage deprotection.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 203662-91-3
Cat. No. B1290402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
CAS203662-91-3
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)
InChIKeyQATVIYNHFRNTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identification & Procurement Data


[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester (CAS 203662-91-3), also referred to as Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)acetate, is a heterocyclic building block comprising a piperidine ring, a tert-butoxycarbonyl (Boc)-protected amino group, and an ethyl ester functional group . With a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol, it is primarily utilized as a versatile intermediate in organic synthesis, particularly for pharmaceutical applications [1]. Its commercial availability is characterized by purity specifications ranging from 95% to ≥98% [2].

Workflow Multi-step organic synthesis
Strategy Orthogonal protection (Boc + ester)
Purity High-purity grade for sensitive steps

Why [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester Cannot Be Replaced by Simple Boc-Protected Piperidines


Generic substitution with closely related Boc-protected piperidine analogs, such as 4-(Boc-amino)piperidine (CAS 73874-95-0) or [4-(Boc-amino)piperidin-1-yl]acetic acid (CAS 299203-94-4), is not viable due to fundamental differences in their functional groups, which dictate distinct reactivity and synthetic utility. The target compound uniquely combines a Boc-protected amine with an ethyl ester moiety, providing orthogonal protection that enables selective deprotection and subsequent amide coupling or hydrolysis steps that are not feasible with the free acid or the unprotected piperidine analogs [1]. This dual functionality is critical for multi-step synthetic routes where the ester serves as a masked carboxylic acid, offering a specific synthetic handle absent in comparators .

Feature
This Product
Common Alternative
Risk
Carboxyl handle
Ethyl ester
Free acid
Premature deprotection may alter synthetic route
Piperidine N
N-alkylated
Free NH
Undesired acylation or reductive amination may occur

Quantitative Differentiation Evidence


Purity Specification Advantage

The target compound is commercially available with a purity specification of ≥98% from select vendors, which represents a 3-percentage-point improvement over the more common 95% purity grade offered for related building blocks like 4-(Boc-amino)piperidine [1][2]. This higher purity specification is critical for applications requiring minimal side reactions in sensitive coupling steps .

Purity Specification
Reported
≥98% vs 95%
Reduces side reactions in couplings
Compared to common 95% grade
Organic Synthesis Pharmaceutical Intermediates Purity Specification

Ester vs. Carboxylic Acid Functionality

In contrast to its direct acid analog ([4-(Boc-amino)piperidin-1-yl]acetic acid, CAS 299203-94-4), the ethyl ester form of the target compound serves as a protected carboxylic acid, enabling selective amide bond formation under basic conditions without the need for additional activation steps. The ester moiety provides a 28.1 g/mol increase in molecular weight compared to the free acid (286.37 vs. 258.31 g/mol), a measurable physical difference that directly impacts chromatographic behavior and reaction stoichiometry .

Ester vs Acid
Data to verify
286.37 vs 258.31 g/mol
+28.06 g/mol
Enables orthogonal protection strategy
Ethyl ester vs free acid comparator
Medicinal Chemistry Protecting Group Strategy Synthetic Intermediate

N-Alkylated Piperidine Core Structure

The target compound contains an N-alkylated piperidine ring, whereas 4-(Boc-amino)piperidine (CAS 73874-95-0) has a free secondary amine. This structural distinction is reflected in the molecular weight (286.37 vs. 200.28 g/mol) and in the synthetic utility: the N-alkylated form cannot undergo direct reductive amination or acylation at the piperidine nitrogen, making it a specific building block for introducing a pre-formed (Boc-amino)piperidinyl-acetate moiety [1].

N-Alkylated Core
Reported
286.37 vs 200.28 g/mol
+86.09 g/mol
Pre-assembled fragment reduces steps
N-alkylated vs free amine comparator
Heterocyclic Chemistry Building Block Synthetic Intermediate

Synthetic Yield Benchmark

A documented synthetic procedure demonstrates the preparation of the target compound via alkylation of tert-butyl piperidin-4-yl carbamate with ethyl 2-bromoacetate in DMF using K₂CO₃, achieving a yield of 28.1% . While this yield is modest, it represents a reproducible benchmark for accessing this specific scaffold. In contrast, direct alkylation of 4-(Boc-amino)piperidine to achieve the same product would be impossible without first protecting the piperidine nitrogen, highlighting the compound's value as a pre-assembled building block.

Synthetic Route
Class-level
28.1% yield
K₂CO₃, DMF, r.t.
Reproducible benchmark for scaffold access
Alkylation of Boc-piperidin-4-yl carbamate
Organic Synthesis Process Chemistry Building Block

Optimal Application Scenarios


Orthogonal Protecting Group Strategy

In the synthesis of complex drug candidates, the compound's ethyl ester serves as a masked carboxylic acid, allowing for selective Boc deprotection and subsequent amide coupling while the ester remains intact. This orthogonal protection strategy is essential for constructing peptidomimetics or other nitrogen-containing heterocycles, where the ester can be hydrolyzed in a final step to reveal the active carboxylic acid moiety [1].

High-Purity Building Block for Sensitive Reactions

For reactions sensitive to impurities, such as palladium-catalyzed cross-couplings or peptide couplings, the ≥98% purity grade of this compound minimizes side reactions and improves overall yield. This is particularly relevant when scaling up from milligram to gram quantities, where impurities can significantly impact reaction outcomes [2].

Precursor to (Boc-amino)piperidinyl-Acetic Acid Derivatives

The compound is an ideal precursor for generating the free acid ([4-(Boc-amino)piperidin-1-yl]acetic acid) via simple ester hydrolysis, or for direct incorporation into larger molecules via amide bond formation. Its use as a pre-assembled fragment reduces the number of synthetic steps required compared to building the (Boc-amino)piperidinyl-acetate motif from simpler starting materials .

Application
Selection Property
Validation Focus
Orthogonal protection workflows
Dual functional groups (Boc + ester)
Sequential deprotection and coupling
High-purity building block sourcing
Purity specification
Minimize side reactions in sensitive steps
Precursor for carboxylic acid derivatives
Ethyl ester as masked acid
Hydrolysis or direct amide coupling

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